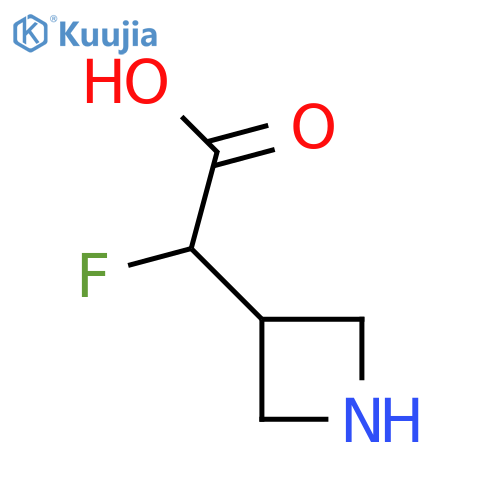Cas no 1781055-35-3 (2-(azetidin-3-yl)-2-fluoroacetic acid)

1781055-35-3 structure
商品名:2-(azetidin-3-yl)-2-fluoroacetic acid
2-(azetidin-3-yl)-2-fluoroacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(azetidin-3-yl)-2-fluoroacetic acid
- EN300-185311
- 1781055-35-3
-
- インチ: 1S/C5H8FNO2/c6-4(5(8)9)3-1-7-2-3/h3-4,7H,1-2H2,(H,8,9)
- InChIKey: GLIZPVGFQMDMHL-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)C1CNC1
計算された属性
- せいみつぶんしりょう: 133.05390666g/mol
- どういたいしつりょう: 133.05390666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): -2.5
2-(azetidin-3-yl)-2-fluoroacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-185311-1g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 1g |
$1086.0 | 2023-09-18 | ||
| Enamine | EN300-185311-0.25g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 0.25g |
$999.0 | 2023-09-18 | ||
| Enamine | EN300-185311-2.5g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 2.5g |
$2127.0 | 2023-09-18 | ||
| Enamine | EN300-185311-0.05g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 0.05g |
$912.0 | 2023-09-18 | ||
| Enamine | EN300-185311-5.0g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 5g |
$3147.0 | 2023-06-01 | ||
| Enamine | EN300-185311-10.0g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 10g |
$4667.0 | 2023-06-01 | ||
| Enamine | EN300-185311-0.1g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 0.1g |
$956.0 | 2023-09-18 | ||
| Enamine | EN300-185311-0.5g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 0.5g |
$1043.0 | 2023-09-18 | ||
| Enamine | EN300-185311-1.0g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 1g |
$1086.0 | 2023-06-01 | ||
| Enamine | EN300-185311-10g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 10g |
$4667.0 | 2023-09-18 |
2-(azetidin-3-yl)-2-fluoroacetic acid 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
1781055-35-3 (2-(azetidin-3-yl)-2-fluoroacetic acid) 関連製品
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
